3-Amino-N-ethyl-5-fluoro-N-methylbenzamide
Description
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Properties
IUPAC Name |
3-amino-N-ethyl-5-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-3-13(2)10(14)7-4-8(11)6-9(12)5-7/h4-6H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPILRGSEXJEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-N-ethyl-5-fluoro-N-methylbenzamide (CAS No. 1523113-65-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group, an ethyl moiety, and a fluorine atom attached to a benzamide backbone, contributing to its unique biological properties.
The mechanism of action for this compound involves several biochemical pathways. While specific targets are still under investigation, preliminary studies suggest that the compound may interact with various receptors and enzymes, influencing cellular signaling pathways.
Potential Targets
- Enzymatic Activity : The presence of the amino group may facilitate interactions with enzymes involved in metabolic pathways.
- Receptor Binding : Similar compounds have shown affinity for opioid receptors, indicating potential analgesic properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, particularly those associated with breast cancer.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition |
| MCF10A (non-cancer) | >2.4 | Minimal effect |
The selectivity index indicates that the compound is significantly more effective against cancer cells compared to non-cancerous cells, suggesting its potential as a targeted therapy .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported its efficacy against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Case Studies
- Breast Cancer Model : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of tumor growth and metastasis over a 30-day period. The compound demonstrated a potent effect compared to standard treatments like 5-Fluorouracil .
- In Vitro Autoradiography : Binding affinity studies using rat brain tissue indicated that the compound may interact with mu-opioid receptors (MOR). The results suggested that at low concentrations, it effectively inhibited receptor binding, indicating potential analgesic properties .
Pharmacological Characterization
The pharmacological profile of this compound suggests multiple therapeutic applications:
| Activity | Description |
|---|---|
| Anticancer | Inhibits growth in breast cancer cell lines |
| Antimicrobial | Effective against certain bacterial strains |
| Opioid Receptor Modulation | Potential analgesic effects through MOR binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
